(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride
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Overview
Description
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C8H16N22HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with piperidine derivatives in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-Piperidin-3-amine dihydrochloride: A closely related compound with similar structural features.
Cyclopropylamine derivatives: Compounds with a cyclopropyl group attached to an amine moiety.
Uniqueness
(3S)-1-Cyclopropylpiperidin-3-amine dihydrochloride is unique due to its specific cyclopropyl substitution on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
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Molecular Weight |
213.15 g/mol |
IUPAC Name |
(3S)-1-cyclopropylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-2-1-5-10(6-7)8-3-4-8;;/h7-8H,1-6,9H2;2*1H/t7-;;/m0../s1 |
InChI Key |
FPZGOPRCUILUAM-KLXURFKVSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C2CC2)N.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)C2CC2)N.Cl.Cl |
Origin of Product |
United States |
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